A Technical Guide to 4-Iodo-2-isopropylaniline: Synthesis, Properties, and Potential Applications
A Technical Guide to 4-Iodo-2-isopropylaniline: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-Iodo-2-isopropylaniline, a substituted aniline of interest in synthetic organic chemistry. The document details its chemical identity, including its confirmed CAS number, and presents a thorough, step-by-step synthesis protocol. While specific experimental data on its physicochemical properties and spectroscopic analysis are not widely available in current literature, this guide extrapolates potential reactivity and applications based on the well-established chemistry of its constituent functional groups—the aromatic amine and the aryl iodide. This whitepaper is intended for researchers, scientists, and professionals in drug development who are interested in leveraging substituted anilines as versatile building blocks in the synthesis of complex molecules.
Chemical Identity and Physicochemical Properties
4-Iodo-2-isopropylaniline, also known as 4-iodo-2-(prop-2-yl)aniline, is an organoiodine compound and a derivative of aniline. The presence of an isopropyl group at the ortho position to the amine and an iodine atom at the para position makes it a unique building block for further chemical modifications.
| Property | Value | Source |
| CAS Number | 76842-13-2 | [1] |
| Molecular Formula | C₉H₁₂IN | [2] |
| Molecular Weight | 261.10 g/mol | [2] |
| Appearance | Crude dark unstable oil | [1] |
| SMILES | CC(C)C1=C(N)C=C(I)C=C1 | N/A |
| InChI Key | DWQGELZWNCZPIP-UHFFFAOYSA-N | [1] |
Synthesis of 4-Iodo-2-isopropylaniline
The synthesis of 4-Iodo-2-isopropylaniline can be achieved through the electrophilic iodination of 2-isopropylaniline. The following protocol is based on a documented laboratory procedure.[1]
Reaction Scheme
Caption: Reaction scheme for the synthesis of 4-Iodo-2-isopropylaniline.
Experimental Protocol
Materials:
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2-Isopropylaniline (27.0 g)
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Sodium acetate (16.4 g)
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Iodine monochloride (12.9 cm³)
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Acetic acid (250 cm³)
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Ethyl acetate (200 cm³)
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10% Sodium carbonate solution (50 cm³)
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Magnesium sulfate (MgSO₄)
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Hexane
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Silica gel (for chromatography)
Procedure:
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In a suitable reaction vessel, dissolve 2-isopropylaniline (27.0 g) and sodium acetate (16.4 g) in acetic acid (250 cm³).
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Stir the solution at room temperature.
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To the stirred solution, add iodine monochloride (12.9 cm³) at room temperature.
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Continue stirring the reaction mixture for 1 hour.
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After 1 hour, remove the volatile materials (primarily acetic acid) in vacuo.
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Partition the resulting residue between ethyl acetate (200 cm³) and a 10% sodium carbonate solution (50 cm³).
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Separate the organic layer and dry it over magnesium sulfate (MgSO₄).
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Filter the dried organic solution to remove the drying agent.
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Evaporate the solvent (in vacuo) to yield a crude oil.
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Purify the crude product by chromatography on a silica gel column, eluting with hexane.
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Combine the fractions containing the product and evaporate the solvent to obtain 4-Iodo-2-isopropylaniline as a crude dark, unstable oil (yield: 38 g).[1]
Expert Insight: The use of sodium acetate as a base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between iodine monochloride and the aniline, preventing the protonation of the aniline starting material which would deactivate the ring towards electrophilic substitution. The workup with sodium carbonate solution further ensures the removal of any residual acid. The reported instability of the final product suggests that it should be used in subsequent reactions promptly after synthesis and purification.
Reactivity and Potential Applications in Drug Development
While specific applications for 4-Iodo-2-isopropylaniline are not extensively documented, its structure contains two highly versatile functional groups that are of great importance in medicinal chemistry: the aniline moiety and the aryl iodide.
Key Reactive Sites
Caption: Potential reactive sites on 4-Iodo-2-isopropylaniline for synthetic transformations.
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The Aniline Moiety: The amino group (-NH₂) is nucleophilic and can undergo a variety of reactions, including acylation to form amides, alkylation, and diazotization to form a diazonium salt, which can then be subjected to a wide range of Sandmeyer-type reactions.
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The Aryl Iodide: The carbon-iodine bond is a key site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.
Potential in Medicinal Chemistry
Substituted anilines, particularly halogenated anilines, are pivotal building blocks in the pharmaceutical industry.[3] 4-Iodoaniline, a closely related compound, is utilized in the synthesis of a variety of therapeutic agents, including anti-cancer drugs.[3] The iodine atom provides a reactive handle for constructing complex molecular architectures, a crucial step in drug discovery and development.[3]
Given these precedents, 4-Iodo-2-isopropylaniline could potentially serve as a valuable intermediate in the synthesis of novel bioactive molecules. The isopropyl group adds steric bulk and lipophilicity, which can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as binding to biological targets and metabolic stability. The combination of the sterically hindered aniline and the reactive iodide presents a unique scaffold for creating libraries of compounds for screening in various therapeutic areas.
Safety and Handling
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General Handling: It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4][5] Avoid contact with skin, eyes, and clothing.[6] Avoid inhalation of any vapors or mists.[6]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[6]
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Storage: Store in a tightly closed container in a cool, dry place.[4] Given its reported instability, storage under an inert atmosphere may be advisable.[4]
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Hazards of Related Compounds:
Disclaimer: The safety information provided is for general guidance only and is based on the properties of structurally similar compounds. A thorough risk assessment should be conducted by qualified personnel before handling 4-Iodo-2-isopropylaniline.
References
-
SynZeal. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
-
PubChem. (n.d.). 4-Isopropylaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Iodo-2-[prop-2-yl]aniline. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet 4-Isopropylaniline. Retrieved from [Link]
Sources
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- 2. 76842-13-2|4-Iodo-2-isopropylaniline|BLD Pharm [bldpharm.com]
- 3. calibrechem.com [calibrechem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sds.metasci.ca [sds.metasci.ca]
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- 8. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
